3,4,5-trihydroxy-N-octylbenzamide
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Overview
Description
Benzamide, N-octyl-3,4,5-trihydroxy-: is a chemical compound with the molecular formula C15H23NO4 and a molecular weight of 281.35 g/mol . It is also known by other names such as 3,4,5-Trihydroxy-N-Octylbenzamide and N-Octyl-3,4,5-Trihydroxybenzamide . This compound is characterized by the presence of three hydroxyl groups attached to the benzene ring and an octyl chain attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of Benzamide, N-octyl-3,4,5-trihydroxy- typically involves the following steps :
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-trihydroxybenzoic acid and octylamine.
Amidation Reaction: The 3,4,5-trihydroxybenzoic acid is reacted with octylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Industrial production methods for Benzamide, N-octyl-3,4,5-trihydroxy- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions:
Benzamide, N-octyl-3,4,5-trihydroxy- undergoes various chemical reactions, including :
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed:
The major products formed from these reactions include quinones, alcohols, amines, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzamide, N-octyl-3,4,5-trihydroxy- has a wide range of scientific research applications, including :
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Benzamide, N-octyl-3,4,5-trihydroxy- involves its interaction with specific molecular targets and pathways . The hydroxyl groups on the benzene ring can form hydrogen bonds with various biological molecules, influencing their activity. The octyl chain may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
- Benzamide, N-octyl-3,4-dihydroxy-
- Benzamide, N-octyl-3,5-dihydroxy-
- Benzamide, N-octyl-4-hydroxy-
Comparison:
Benzamide, N-octyl-3,4,5-trihydroxy- is unique due to the presence of three hydroxyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer hydroxyl groups . The additional hydroxyl groups can enhance its ability to form hydrogen bonds and interact with various biological targets, potentially leading to different or enhanced biological effects.
Properties
IUPAC Name |
3,4,5-trihydroxy-N-octylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-2-3-4-5-6-7-8-16-15(20)11-9-12(17)14(19)13(18)10-11/h9-10,17-19H,2-8H2,1H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLCSFQWKBLNGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10142920 |
Source
|
Record name | Benzamide, N-octyl-3,4,5-trihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10142920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100079-24-1 |
Source
|
Record name | Benzamide, N-octyl-3,4,5-trihydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100079241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzamide, N-octyl-3,4,5-trihydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10142920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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